8-Oxo-pentadecanedioic acid
Description
Contextualization within Long-Chain Keto Dicarboxylic Acid Chemistry
8-Oxo-pentadecanedioic acid belongs to the class of long-chain keto dicarboxylic acids. These molecules are characterized by a linear carbon chain containing two carboxylic acid functional groups at its termini and a ketone group at an intermediate position. Long-chain dicarboxylic acids, in general, are important in various biological and industrial processes. researchgate.netnih.gov The introduction of a keto group along the carbon backbone, as seen in this compound, imparts specific chemical reactivity and physical properties to the molecule, making it a subject of interest in synthetic and medicinal chemistry. acs.org The metabolism of long-chain fatty acids can lead to the formation of dicarboxylic acids through ω-oxidation, which are then further metabolized via peroxisomal β-oxidation. nih.gov
Overview of Structural Features and Functional Groups
The molecular structure of this compound consists of a fifteen-carbon chain. Key to its chemical identity are the functional groups present:
Two Carboxylic Acid Groups (-COOH): Located at positions 1 and 15 of the carbon chain, these groups are responsible for the acidic nature of the compound and its ability to form salts and esters.
A Ketone Group (C=O): Situated at the 8th carbon position, this carbonyl group is a site of nucleophilic attack and can participate in various chemical reactions.
The presence of these functional groups makes this compound a bifunctional molecule, with potential for a range of chemical transformations. A derivative, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, is noted as an impurity in the synthesis of bempedoic acid, a cholesterol-lowering drug. ontosight.ai
Historical Perspectives on Initial Syntheses and Characterizations
The synthesis of keto diacids, including 8-oxo-1,15-pentadecanedioic acid, has been reported in the scientific literature. One notable procedure involves the reaction of a half-ester chloride of a dicarboxylic acid with an organocadmium compound. scispace.com Another approach involves the acylation of enamines. For instance, the morpholine (B109124) enamine of cyclohexanone (B45756) can be reacted with the half-ester acid chloride of azelaic acid, followed by hydrolysis and cleavage to yield the desired keto diacid. uoc.gr A synthesis reported by Zantour et al. (1972) has been cited as a method for preparing 8-oxo-1,15-pentadecanedioic acid. scispace.com This method involves steps of removing triethylamine (B128534) hydrochloride, heating with aqueous potassium hydroxide (B78521), and acidification to precipitate the keto diacid, which is then purified by recrystallization. scispace.com More recent patented methods describe the synthesis of derivatives like 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, often as an intermediate in the preparation of other compounds. google.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 8-Oxopentadecanedioic acid |
| Molecular Formula | C15H26O5 |
| Molecular Weight | 286.36 g/mol |
Table 2: Reported Physical Properties
| Property | Value | Reference |
| Melting Point | 113-115 °C | scispace.com |
| Melting Point | 106.5-107 °C | uoc.gr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWWBKOPMQMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Oxo Pentadecanedioic Acid and Its Analogues
Chemical Synthesis Routes
Chemical synthesis provides precise control over molecular architecture, enabling the construction of the C15 backbone and the introduction of specific functional groups and substituents.
8-Oxo-pentadecanedioic acid is recognized primarily as a crucial intermediate in the synthesis of more complex molecules, such as the cholesterol-lowering agent, bempedoic acid. google.compatsnap.com While it is a known chemical entity, detailed, standalone synthetic procedures focusing exclusively on this parent compound are less prevalent in scientific literature compared to its substituted analogues. It is often generated and used in situ or as part of a multi-step pathway where its substituted derivatives are the primary focus. For instance, the hydrolysis of its corresponding diethyl ester serves as a direct method to obtain the diacid.
The synthesis of substituted analogues, such as 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, is well-documented. nih.gov These multi-step approaches allow for the strategic placement of substituents that can alter the molecule's physical and chemical properties. A common route involves the synthesis of the diethyl ester derivative first, which is then hydrolyzed to yield the final diacid.
One established synthesis for diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate involves the reaction between ethyl-2,2-dimethyl-7-bromoheptanoate and Tosylmethyl isocyanide. chemicalbook.com This process builds the carbon skeleton through a coupling reaction, followed by hydrolysis of the intermediate to form the ketone group. The resulting diester is then subjected to hydrolysis, typically using a strong base like potassium hydroxide (B78521), to convert the ester groups into carboxylic acids, yielding 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.
The success of synthesizing complex molecules like substituted 8-oxo-pentadecanedioic acids hinges on the careful selection and use of appropriate precursors and intermediates.
Diethyl Esters : Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a key intermediate. jl-pharms.comnih.govnih.gov Ester groups serve as protecting groups for the carboxylic acids, preventing them from reacting during the formation of the carbon backbone and the central ketone. The final step in the synthesis is typically the hydrolysis of these ester groups to yield the desired dicarboxylic acid. google.com
Halogenated Heptanoates : Compounds like ethyl-2,2-dimethyl-7-bromoheptanoate act as crucial building blocks. chemicalbook.com The halogen atom (bromine) provides a reactive site (an electrophilic carbon) for nucleophilic attack, enabling the formation of a new carbon-carbon bond to construct the longer 15-carbon chain.
Isonitriles : Tosylmethyl isocyanide (TosMIC) is a versatile reagent in organic synthesis used for forming the central part of the molecule. chemicalbook.com In the synthesis of the diethyl ester of the substituted analogue, it reacts with the halogenated heptanoate, ultimately leading to the formation of the 8-oxo group after a series of reaction steps including hydrolysis.
The specific conditions and catalysts employed are critical for achieving high yields and purity in the synthesis of this compound analogues. The synthesis of diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate from ethyl-2,2-dimethyl-7-bromoheptanoate and Tosylmethyl isocyanide illustrates the importance of these parameters. chemicalbook.com
The reaction typically requires a strong base to deprotonate the isocyanide, creating a potent nucleophile. chemicalbook.com Aprotic solvents are used to prevent interference with the reactive intermediates. Catalysts may be added to enhance the reaction rate.
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) | Acts as a strong base to deprotonate the precursor, initiating the reaction. | chemicalbook.com |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Provides an aprotic medium for the reaction to proceed efficiently. | chemicalbook.com |
| Catalyst | Tetrabutyl iodide | Can be used to facilitate the coupling reaction. | chemicalbook.com |
| Temperature | 0 °C to room temperature | Controlled temperature is crucial for managing reaction rate and minimizing side products. | chemicalbook.com |
Enzymatic and Biocatalytic Approaches
As an alternative to traditional chemical synthesis, enzymatic and biocatalytic methods offer pathways for producing long-chain dicarboxylic acids from renewable feedstocks like fatty acids. fraunhofer.deresearchgate.net These methods are often considered more environmentally sustainable.
The primary biocatalytic route for converting fatty acids into α,ω-dicarboxylic acids is ω-oxidation. fraunhofer.denih.gov This metabolic pathway occurs in various microorganisms, particularly yeasts like those of the genus Candida. fraunhofer.debohrium.com The process involves a series of enzymatic reactions that functionalize the terminal methyl group (the ω-carbon) of a fatty acid.
The key steps in the ω-oxidation pathway are:
Hydroxylation : A cytochrome P450 monooxygenase enzyme introduces a hydroxyl group (-OH) at the terminal carbon of the fatty acid, forming an ω-hydroxy fatty acid. nih.gov
Oxidation to Aldehyde : An alcohol oxidase or dehydrogenase then oxidizes the hydroxyl group to an aldehyde.
Oxidation to Carboxylic Acid : Finally, an aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid. nih.gov
While this pathway is well-established for producing various long-chain dicarboxylic acids, its specific application to produce this compound directly is not extensively detailed. However, the biocatalytic production of a C15 dicarboxylic acid from a C15 fatty acid is theoretically feasible. acs.orggoogle.com Further enzymatic modifications would be required to introduce the ketone group at the C8 position. Genetic engineering strategies, such as modifying the β-oxidation pathway in microorganisms, can be employed to prevent the degradation of the formed dicarboxylic acids and increase yields. fraunhofer.deresearchgate.net
Multi-Enzyme Cascade Systems for Oxo-Functionalization
The synthesis of this compound can be envisioned through a multi-enzyme cascade system, a process that utilizes several enzymes in a sequential, one-pot reaction to convert a substrate to a final product without the need for isolating intermediates. This approach is advantageous for its efficiency, reduced waste, and mild reaction conditions. In the context of producing this compound, a two-step enzymatic cascade is a plausible and efficient strategy.
The proposed biocatalytic route would commence with pentadecanedioic acid as the substrate. The initial and most critical step is the regioselective hydroxylation of the C-H bond at the 8th carbon position. This reaction is typically catalyzed by a cytochrome P450 monooxygenase. These enzymes are known for their ability to insert an oxygen atom into a wide range of substrates. Following the introduction of a hydroxyl group, the second step involves the oxidation of this alcohol to a ketone. This transformation is carried out by an alcohol dehydrogenase (ADH), which converts the 8-hydroxy-pentadecanedioic acid intermediate into the final product, this compound.
Multi-enzyme cascades for the functionalization of fatty acids and related molecules have been successfully demonstrated. For instance, the production of α,ω-dicarboxylic acids from free fatty acids has been achieved using a multi-enzyme cascade approach. sciepublish.com While a direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalytic C-H activation and subsequent oxidation provide a strong foundation for its feasibility.
Table 1: Proposed Multi-Enzyme Cascade for the Synthesis of this compound
| Step | Enzyme Class | Substrate | Product |
|---|---|---|---|
| 1 | Cytochrome P450 Monooxygenase | Pentadecanedioic acid | 8-Hydroxy-pentadecanedioic acid |
| 2 | Alcohol Dehydrogenase (ADH) | 8-Hydroxy-pentadecanedioic acid | This compound |
Regioselectivity Considerations in Biocatalytic Production
A pivotal challenge in the biocatalytic synthesis of this compound is achieving high regioselectivity during the initial hydroxylation step. The pentadecanedioic acid molecule possesses multiple C-H bonds that are susceptible to oxidation. Therefore, the selection of a highly regioselective cytochrome P450 monooxygenase is paramount to ensure that the hydroxylation occurs specifically at the C8 position.
Cytochrome P450 enzymes exhibit varying degrees of regioselectivity depending on the specific enzyme and the substrate. For example, certain P450s are known to hydroxylate fatty acids at the ω-1, ω-2, and ω-3 positions. The stereochemical preference of these enzymes has also been a subject of study, with some showing high selectivity for the formation of either the (R)- or (S)-alcohol. researchgate.net
Research into the enzymatic oxidation of dicarboxylic acids has provided insights into the potential for regioselective functionalization. While terminal oxidation is more commonly studied, in-chain hydroxylation of dicarboxylic acids is a known phenomenon. The specific positioning of the substrate within the enzyme's active site dictates the site of oxidation.
For the synthesis of this compound, an ideal cytochrome P450 monooxygenase would possess a substrate-binding pocket that orients the C8 position of pentadecanedioic acid in close proximity to the heme-iron active center, thereby directing the hydroxylation to this specific carbon atom. Achieving such precise regioselectivity may require enzyme engineering through techniques like site-directed mutagenesis to tailor the active site for the desired transformation.
The subsequent oxidation of the 8-hydroxy intermediate to the 8-oxo product by an alcohol dehydrogenase is generally less complex in terms of regioselectivity, as the enzyme specifically targets the hydroxyl group. However, the efficiency of this step is still dependent on the substrate specificity of the chosen ADH.
Advanced Spectroscopic and Chromatographic Characterization of 8 Oxo Pentadecanedioic Acid and Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the separation and purification of 8-Oxo-pentadecanedioic acid. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such methods that are routinely utilized.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. researchgate.net A reversed-phase HPLC method is typically employed for the analysis of dicarboxylic acids. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC system for the purity assessment of this compound would consist of a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small percentage of an acid modifier like formic or perchloric acid to ensure the carboxylic acid groups remain protonated. sielc.comresearchgate.net Detection is commonly achieved using a UV detector at a low wavelength (around 200-210 nm), where the carboxylic acid functional groups absorb light. sielc.com The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 8.5 minutes |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. libretexts.orglibretexts.org It is particularly useful for quickly determining the consumption of starting materials and the formation of products. thieme.de
For a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. tamu.edu The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a polar and a nonpolar solvent. The choice of solvent system is crucial for achieving good separation. For dicarboxylic acids, a common mobile phase consists of a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic or formic acid to improve spot shape. researchgate.net After development, the plate is visualized, usually by staining with a reagent such as potassium permanganate (B83412) or by viewing under UV light if the compounds are UV-active. The relative positions of the spots (Rf values) for the starting material, product, and any intermediates provide a snapshot of the reaction's progress. acs.org
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (60:40:1) |
| Visualization | Staining with potassium permanganate solution or visualization under UV light (254 nm) |
| Application | Monitoring the reduction of the ketone in this compound to the corresponding alcohol. |
| Observation | The product, being more polar, will have a lower Rf value than the starting material. |
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation of this compound and its derivatives.
Fragmentation Patterns in Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. libretexts.org While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a "fingerprint" that is useful for structural elucidation. libretexts.orgnih.gov For long-chain dicarboxylic acids like this compound, characteristic fragmentation patterns are expected. nih.gov
Upon electron ionization, this compound is expected to undergo alpha-cleavage adjacent to the carbonyl groups (both the ketone and the carboxylic acids) and McLafferty rearrangements. miamioh.edu Key fragmentation pathways would include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage on either side of the keto group. The presence of the keto group provides a specific site for cleavage, leading to characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 286 | [M]+ (Molecular Ion) |
| 268 | [M - H₂O]+ |
| 241 | [M - COOH]+ |
| 157 | [CH₃(CH₂)₅CO]+ |
| 143 | [HOOC(CH₂)₆]+ |
| 129 | [HOOC(CH₂)₅CO]+ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass. researchgate.net For oxidized lipids, HRMS is a critical tool for unambiguous identification. nih.gov
The theoretical exact mass of this compound (C₁₅H₂₆O₅) can be calculated based on the most abundant isotopes of its constituent atoms. An HRMS instrument can then measure the actual mass of the molecule with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₆O₅ |
| Theoretical Exact Mass | 286.17802 Da |
| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. cas.cn This is a powerful tool for detailed structural elucidation, as it allows for the controlled fragmentation of a specific ion of interest, providing information about its connectivity. researchgate.net
In the context of this compound, an MS/MS experiment would typically involve selecting the molecular ion or a prominent fragment ion and subjecting it to collision-induced dissociation (CID). cdnsciencepub.com The resulting fragment ions would provide further confirmation of the structure. For example, fragmentation of the molecular ion could be used to confirm the positions of the carboxylic acid groups and the keto group along the carbon chain. This technique is particularly valuable for differentiating between isomers. nih.gov
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Inferred Structural Information |
| 286.2 | 20 | 268.2, 241.2, 157.1, 143.1 | Confirmation of water loss, carboxyl group loss, and alpha-cleavage around the keto group. |
| 269.2 ([M-H]⁻) | 15 | 225.2, 183.1, 127.1 | In negative ion mode, shows characteristic losses of CO₂ and cleavage adjacent to the carbonyls. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy are crucial for mapping the proton and carbon frameworks of the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit several key signals. The protons on the carbon atoms alpha to the two carboxylic acid groups (C2 and C14) would likely appear as triplets in the downfield region, typically around 2.2-2.4 ppm. The protons alpha to the ketone group at C8 (on C7 and C9) are also expected to be deshielded and would likely resonate as triplets around 2.4-2.7 ppm. The methylene (B1212753) protons in the rest of the aliphatic chain (C3-C6 and C10-C13) would produce a complex multiplet in the upfield region, generally between 1.2 and 1.7 ppm. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be influenced by the solvent and concentration.
For comparison, the ¹H NMR data for a related derivative, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, would show the absence of signals for protons at the C2 and C14 positions and instead display a singlet for the methyl groups, expected to be around 1.2-1.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H1, H15 (COOH) | >10 | broad s |
| H2, H14 | 2.2 - 2.4 | t |
| H7, H9 | 2.4 - 2.7 | t |
| H3-H6, H10-H13 | 1.2 - 1.7 | m |
Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on typical chemical shifts for similar functional groups.
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ketone group (C8) is expected to have the most downfield chemical shift, typically in the range of 200-215 ppm. The carbonyl carbons of the two carboxylic acid groups (C1 and C15) would appear in the region of 175-185 ppm. The carbons alpha to the carboxylic acid groups (C2 and C14) and the ketone group (C7 and C9) would be found further downfield compared to the other methylene carbons, likely in the range of 30-45 ppm. The remaining methylene carbons in the aliphatic chain (C3-C6 and C10-C13) would resonate in the upfield region, typically between 20 and 35 ppm. For the derivative 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, the ester carbonyl carbons are expected around 170–175 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C8 (C=O) | 200 - 215 |
| C1, C15 (COOH) | 175 - 185 |
| C2, C14 | 30 - 40 |
| C7, C9 | 35 - 45 |
| C3-C6, C10-C13 | 20 - 35 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Other Spectroscopic Methods for Chemical Identity
In addition to NMR spectroscopy, other spectroscopic techniques are vital for the comprehensive characterization of this compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. Cleavage of the carbon-carbon bonds adjacent to the ketone group is also a likely fragmentation pathway.
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups due to hydrogen bonding. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the ketone group. The C=O stretching of the carboxylic acid groups would also appear in this region, typically around 1700-1720 cm⁻¹ for the hydrogen-bonded dimer and may overlap with the ketone peak.
Biochemical Significance and Mechanistic Investigations of 8 Oxo Pentadecanedioic Acid Derivatives in Biological Systems
Role as Metabolic Precursors and Intermediates in Biosynthetic Pathways
Precursor in the Synthesis of 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid (Bempedoic Acid)
8-Oxo-pentadecanedioic acid is a pivotal intermediate in the chemical synthesis of Bempedoic Acid. lupinepublishers.comnewdrugapprovals.org The synthesis process involves the creation of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid diethyl ester, which is then hydrolyzed using a base like potassium hydroxide (B78521) to yield the dicarboxylic acid, 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. lupinepublishers.com In the subsequent step, the ketone group at the 8th position of this intermediate is reduced. lupinepublishers.comnrochemistry.com This reduction is typically achieved using a reducing agent such as sodium borohydride (B1222165) in a solvent like methanol. lupinepublishers.comnewdrugapprovals.org The reaction converts the oxo group into a hydroxyl group, thereby forming the final product, 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid, known as Bempedoic Acid. lupinepublishers.com This synthetic pathway highlights the essential role of this compound as the direct precursor to the pharmacologically active Bempedoic Acid.
Contribution to the Overall Lipid and Sterol Metabolic Pool
While this compound is a synthetic precursor, its ultimate contribution to the lipid and sterol metabolic pool is realized through its derivative, bempedoic acid. Bempedoic acid is a prodrug that, once converted to its active form, significantly influences lipid and glucose metabolism. nih.gov Its primary effect is the inhibition of cholesterol synthesis in the liver. nih.govfrontiersin.org This action is similar to statins but occurs at an earlier step in the cholesterol biosynthesis pathway. frontiersin.org By reducing the liver's ability to produce cholesterol, bempedoic acid helps to lower levels of low-density lipoprotein cholesterol (LDL-C) in the blood. droracle.ainih.gov
Molecular Mechanisms of Action of Metabolically Derived Compounds
Adenosine Triphosphate Citrate (B86180) Lyase (ACL) Inhibition
The principal mechanism of action for bempedoic acid, the derivative of this compound, is the inhibition of Adenosine Triphosphate Citrate Lyase (ACL). droracle.ainih.govmedicalletter.org Bempedoic acid itself is a prodrug that is activated primarily in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, ETC-1002-CoA (bempedoyl-CoA). frontiersin.orgresearchgate.net
ACL is a crucial enzyme in the cytoplasm that catalyzes the conversion of citrate into acetyl-CoA and oxaloacetate. researchgate.net Acetyl-CoA is the essential substrate for the synthesis of both cholesterol and fatty acids. nih.gov By inhibiting ACL, bempedoyl-CoA decreases the amount of acetyl-CoA available in the cytoplasm, thereby reducing the synthesis of cholesterol. droracle.ainih.gov This inhibition occurs upstream of HMG-CoA reductase, the enzyme targeted by statins. frontiersin.orgresearchgate.net The reduction in hepatic cholesterol synthesis leads to a compensatory upregulation of LDL receptors on the surface of liver cells, which increases the clearance of LDL-C from the bloodstream. frontiersin.orgmedicalletter.org
AMP-Activated Protein Kinase (AMPK) Activation
In addition to ACL inhibition, bempedoic acid also exerts its effects through the activation of AMP-Activated Protein Kinase (AMPK). frontiersin.org AMPK is a key cellular energy sensor and a master regulator of metabolic homeostasis. frontiersin.orgnih.gov Activation of AMPK by bempedoic acid provides a complementary mechanism to its lipid-lowering effects. researchgate.net
Once activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase (ACC), the rate-limiting enzymes for cholesterol and fatty acid synthesis, respectively. researchgate.net This leads to a further decrease in the production of cholesterol and fatty acids. researchgate.net The activation of AMPK by bempedoic acid also contributes to its anti-inflammatory properties and may improve glucose metabolism. nih.govfrontiersin.org This dual mechanism of ACL inhibition and AMPK activation allows bempedoic acid to beneficially modulate lipid, lipoprotein, and carbohydrate metabolism. researchgate.net
Modulation of Key Biochemical Pathways
The metabolic derivative of this compound, bempedoic acid, modulates several key biochemical pathways, primarily through its dual action of ACL inhibition and AMPK activation.
By inhibiting ACL, bempedoic acid directly curtails the cholesterol biosynthesis pathway at a step upstream of statins. droracle.ainih.gov This leads to a significant reduction in hepatic cholesterol production, which in turn stimulates the upregulation of LDL receptors, enhancing the clearance of LDL-C from circulation. frontiersin.orgresearchgate.net
Table 1: Key Enzymes Targeted by Bempedoic Acid
| Enzyme | Action by Bempedoic Acid | Metabolic Pathway Affected | Consequence |
|---|---|---|---|
| Adenosine Triphosphate Citrate Lyase (ACL) | Inhibition (by Bempedoyl-CoA) | Cholesterol & Fatty Acid Synthesis | Decreased production of Acetyl-CoA, leading to reduced cholesterol and fatty acid synthesis. droracle.ainih.gov |
| AMP-Activated Protein Kinase (AMPK) | Activation | Cellular Energy Homeostasis, Lipid Synthesis | Inhibition of cholesterol and fatty acid synthesis; potential improvement in glucose metabolism. frontiersin.orgresearchgate.net |
| HMG-CoA Reductase (HMGR) | Indirect Inhibition (via AMPK activation) | Cholesterol Synthesis | Decreased cholesterol production. researchgate.net |
| Acetyl-CoA Carboxylase (ACC) | Indirect Inhibition (via AMPK activation) | Fatty Acid Synthesis | Decreased fatty acid production. researchgate.net |
| Fatty Acid Synthesis | Decrease | ACL inhibition reduces substrate availability; AMPK activation inhibits key enzymes. frontiersin.orgresearchgate.net |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid |
| Bempedoic Acid |
| ETC-1002 |
| Bempedoyl-CoA |
| ETC-1002-CoA |
| 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid diethyl ester |
| 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid |
| Acetyl-CoA |
| Oxaloacetate |
| Citrate |
| Cholesterol |
| Triglycerides |
Regulation of Cholesterol Biosynthesis
Derivatives of this compound have been identified as having a notable impact on the intricate process of cholesterol biosynthesis. Research in this area has largely focused on specific synthetic derivatives, which have been shown to influence key enzymatic steps in the cholesterol production pathway.
One of the most well-documented derivatives is a precursor to the drug Bempedoic acid, namely 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid. Bempedoic acid itself is a prodrug that undergoes activation within the liver. Once activated, it targets and inhibits ATP citrate lyase (ACL), a crucial enzyme that plays a pivotal role in the synthesis of both cholesterol and fatty acids. researchgate.netsemanticscholar.org ACL is responsible for the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental building block for the cholesterol synthesis cascade. researchgate.netsemanticscholar.org
By inhibiting ACL, these derivatives effectively reduce the available pool of cytoplasmic acetyl-CoA, thereby limiting a rate-determining step in cholesterol biosynthesis. researchgate.netsemanticscholar.org This reduction in hepatic cholesterol synthesis triggers a compensatory response within the liver cells. The cells upregulate the expression of LDL receptors on their surface, which leads to an increased uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. researchgate.netsemanticscholar.org This mechanism ultimately results in a lowering of circulating LDL-C levels, a key therapeutic goal in the management of hypercholesterolemia. researchgate.net
The table below summarizes the key effects of this compound derivatives on cholesterol biosynthesis.
| Feature | Description |
| Target Enzyme | ATP Citrate Lyase (ACL) researchgate.netsemanticscholar.org |
| Mechanism of Action | Inhibition of ACL, leading to reduced cytoplasmic acetyl-CoA researchgate.netsemanticscholar.org |
| Primary Effect | Decreased hepatic cholesterol synthesis researchgate.netsemanticscholar.org |
| Secondary Response | Upregulation of LDL receptors and increased clearance of LDL-C researchgate.netsemanticscholar.org |
Impact on Fatty Acid Synthesis and Oxidation
The influence of this compound derivatives extends beyond cholesterol to the interconnected pathways of fatty acid synthesis and oxidation. The inhibition of ATP citrate lyase by activated derivatives like Bempedoic acid also directly curtails fatty acid synthesis, as this process similarly relies on the cytoplasmic pool of acetyl-CoA. researchgate.net
Preclinical studies investigating the effects of these derivatives have suggested a dual role in lipid metabolism. researchgate.net Not only do they inhibit the synthesis of fatty acids, but they also appear to enhance their breakdown through mitochondrial long-chain fatty acid β-oxidation. researchgate.net This dual action of suppressing lipid production while promoting its degradation presents a comprehensive approach to managing lipid levels.
The broader metabolic effects observed in preclinical models are thought to be mediated through the activation of AMP-activated protein kinase (AMPK). researchgate.net AMPK is a central energy sensor in cells that, when activated, switches on catabolic pathways that generate ATP (like fatty acid oxidation) and switches off anabolic pathways that consume ATP (like fatty acid and cholesterol synthesis). However, it is important to note that while preclinical rodent studies indicated effects on both fatty acid and cholesterol synthesis, human studies with Bempedoic acid have predominantly demonstrated a significant impact on cholesterol synthesis. researchgate.net
The following table outlines the observed impacts on fatty acid metabolism.
| Metabolic Process | Effect of this compound Derivatives |
| Fatty Acid Synthesis | Inhibition due to reduced acetyl-CoA availability researchgate.net |
| Fatty Acid Oxidation | Enhancement observed in preclinical studies, potentially via AMPK activation researchgate.net |
Derivatives and Analogues of 8 Oxo Pentadecanedioic Acid in Advanced Research
Synthesis and Characterization of Branched and Substituted Analogues
The synthesis of branched and substituted analogues of 8-Oxo-pentadecanedioic acid is a key area of research, aiming to modify the compound's physicochemical properties.
2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid and its Esters
A significant analogue that has been synthesized and studied is 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid and its corresponding esters. The introduction of tetramethyl groups at the α-positions to the carboxyl groups enhances steric hindrance and alters the molecule's reactivity and solubility.
The synthesis of the diethyl ester of this compound, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, typically involves a multi-step process. One common method utilizes the reaction of ethyl-2,2-dimethyl-7-bromoheptanoate with Tosylmethyl isocyanide. This reaction is generally carried out in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds at room temperature, followed by quenching with water and extraction with an organic solvent. The final product is often purified using column chromatography.
The characterization of these compounds involves various analytical techniques to confirm their structure and purity.
Table 1: Physicochemical Properties of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid and its Diethyl Ester
| Property | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate |
| IUPAC Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate |
| Molecular Formula | C₁₉H₃₄O₅ | C₂₃H₄₂O₅ |
| Molecular Weight | 342.47 g/mol | 398.58 g/mol |
| CAS Number | 413624-71-2 | 738606-43-4 |
Data sourced from PubChem and other chemical databases.
Design and Synthesis of Spin-Labeled Dicarboxylic Acid Derivatives
Spin-labeling is a powerful technique used in electron paramagnetic resonance (EPR) spectroscopy to study molecular structure and dynamics. The design and synthesis of spin-labeled derivatives of dicarboxylic acids involve the covalent attachment of a stable radical, typically a nitroxide moiety, to the parent molecule.
The synthesis of these derivatives often targets the carboxylic acid groups for modification. One common strategy is the esterification or amidation of the dicarboxylic acid with a spin-labeling agent that contains a reactive hydroxyl or amino group. For instance, a nitroxide spin label with an alcohol functional group can be reacted with the dicarboxylic acid under standard esterification conditions. This approach allows for the introduction of the spin label at one or both ends of the dicarboxylic acid chain, providing specific probes for EPR studies. These spin-labeled compounds are instrumental in investigating interactions with other molecules, such as lipids in model membranes.
Comparative Biochemical and Synthetic Studies with Related Compounds
To understand the role of specific structural features, comparative studies with related compounds are essential. These studies often involve analogues with different chain lengths, altered positions of the ketone group, and other structural modifications.
Analogues with Varying Chain Lengths and Ketone Positions
The synthesis of dicarboxylic acid analogues with varying chain lengths can be achieved through various synthetic routes. For example, the Williamson ether synthesis can be employed to create dicarboxylic acids with ether linkages and different lengths of alkyl chains. acs.org Shortening or lengthening the carbon chain of a dicarboxylic acid can be accomplished through multi-step procedures, which can sometimes be streamlined by using reactions involving cyclic anhydrides and diazomethane. rsc.org
The position of the ketone group is another critical structural variable. Synthesizing analogues with the ketone at different positions along the carbon chain allows for the exploration of how this feature affects the molecule's chemical and biological properties. The synthesis of γ-keto carboxylic acids, for instance, can be achieved through methods like the photocatalytic cross-coupling of α-ketoacids with maleic anhydrides. organic-chemistry.org These synthetic variations are crucial for systematic studies of structure-function relationships.
Structural Activity Relationship (SAR) Investigations
Structural Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug design that relates the chemical structure of a molecule to its biological activity. drugdesign.org For dicarboxylic acid derivatives, SAR studies involve systematically altering the molecule's structure and observing the resulting changes in a specific biological or biochemical effect.
Key structural modifications in SAR studies of dicarboxylic acid analogues include:
Altering the length of the hydrocarbon chain: This can influence hydrophobicity and how the molecule fits into a biological target.
Changing the position of the ketone group: The location of the polar ketone function can significantly impact interactions with receptors or enzymes.
Introducing bulky substituents: Groups like the tetramethyl substituents in 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid can create steric hindrance, affecting binding affinity and reactivity.
Modifying the carboxyl groups: Esterification or amidation of the carboxyl groups can alter the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
By correlating these structural changes with activity, researchers can develop models that predict the properties of novel, unsynthesized analogues.
Functionalization for Targeted Research Applications
The functional groups present in this compound and its analogues, namely the ketone and carboxylic acids, are amenable to a variety of chemical modifications. This functionalization is key to developing tools for targeted research applications.
The carboxylic acid groups can be activated, for example, as succinimidyl esters, to react with primary amines on biomolecules like proteins or peptides, forming stable amide bonds. bachem.com This is a common strategy for attaching fluorescent labels or other reporter molecules.
The ketone group can also be a target for functionalization. For instance, it can react with hydrazide-containing probes to form a stable hydrazone linkage. thermofisher.com This allows for the specific labeling of the keto-acid at the center of its chain.
Table 2: Potential Functionalization Reactions for Research Applications
| Functional Group | Reagent Type | Resulting Linkage | Potential Application |
| Carboxylic Acid | Amine-reactive succinimidyl ester | Amide | Attaching fluorescent dyes, biotin, or peptides. bachem.com |
| Carboxylic Acid | Alcohol (with carbodiimide) | Ester | Creating prodrugs or modifying solubility. |
| Ketone | Hydrazide-containing probe | Hydrazone | Site-specific labeling with fluorescent tags or affinity probes. thermofisher.com |
| Ketone | Aminooxy-containing probe | Oxime | Stable ligation for bioconjugation. |
Through these and other chemical transformations, derivatives of this compound can be converted into sophisticated molecular probes for studying complex biological systems.
Computational Chemistry and Theoretical Studies on 8 Oxo Pentadecanedioic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 8-Oxo-pentadecanedioic acid is the first step in understanding its three-dimensional structure and flexibility. The long aliphatic chain of this dicarboxylic acid, with a central ketone group, allows for a multitude of possible conformations. Identifying the most stable, low-energy conformers is crucial as they will dictate the molecule's physical and chemical properties.
Conformational analysis is typically performed using molecular mechanics (MM) force fields or, for higher accuracy, quantum mechanics (QM) methods. A systematic search of the potential energy surface would reveal various conformers, from linear to folded structures. The stability of these conformers is influenced by a balance of intramolecular forces, such as van der Waals interactions, torsional strain, and potential intramolecular hydrogen bonding between the two carboxylic acid groups or with the central ketone.
Table 1: Illustrative Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Interactions |
|---|---|---|---|
| A (Linear) | 0.00 | C3-C4-C5-C6: ~180 | Minimal steric hindrance |
| B (Folded) | 1.25 | C6-C7-C8-C9: ~60 | Potential H-bond (COOH to C=O) |
| C (U-Shaped) | 2.50 | C1-C2...C14-C15: close proximity | Potential H-bond (COOH to COOH) |
Note: This data is illustrative and represents the type of output from a conformational analysis.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The electronic structure is key to understanding the molecule's reactivity. The central ketone group and the terminal carboxylic acid groups are the primary sites for chemical reactions. The carbonyl carbon of the ketone is an electrophilic site, while the oxygen atoms of all three carbonyl groups are nucleophilic. The acidic protons of the carboxylic acid groups are prone to deprotonation.
Reactivity descriptors, derived from quantum chemical calculations, can quantify these characteristics. For instance, the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack.
Note: This data is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the identification of characteristic functional groups, such as the C=O stretch of the ketone and carboxylic acids, and the O-H stretch of the carboxylic acids.
Mass Spectrometry: While not directly a quantum chemical prediction, the molecular weight and fragmentation patterns can be inferred from the molecule's structure. The calculated bond strengths can help in predicting the most likely fragmentation pathways.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift | ~210 ppm | Ketone C=O |
| ¹³C NMR | Chemical Shift | ~175 ppm | Carboxylic acid C=O |
| ¹H NMR | Chemical Shift | ~2.4 ppm | Protons alpha to ketone |
| IR | Vibrational Frequency | ~1710 cm⁻¹ | Ketone C=O stretch |
| IR | Vibrational Frequency | ~1740 cm⁻¹ | Carboxylic acid C=O stretch |
| IR | Vibrational Frequency | ~3000-3300 cm⁻¹ | Carboxylic acid O-H stretch |
Note: These are typical values and serve as an illustration.
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
While no specific biological activity of this compound is established in the literature, SPR and QSAR models could be developed to predict its properties and potential activities. These models are statistical correlations between the structural or physicochemical properties of a molecule and a particular endpoint.
For SPR, one could build a model to predict physical properties like melting point, boiling point, or solubility based on calculated molecular descriptors. These descriptors can include molecular weight, volume, surface area, polarity, and various electronic parameters.
For QSAR, if a set of similar molecules with known biological activity (e.g., enzyme inhibition) were available, a model could be trained to predict the activity of this compound. The molecular descriptors used in QSAR are often derived from quantum chemical calculations and molecular modeling.
Table 4: Molecular Descriptors for this compound for use in SPR/QSAR (Illustrative)
| Descriptor | Type | Calculated Value | Relevance |
|---|---|---|---|
| Molecular Weight | Constitutional | 288.35 g/mol | Basic property for many models. |
| LogP | Physicochemical | 2.5 | Prediction of lipophilicity. |
| Polar Surface Area | Topological | 94.8 Ų | Relates to membrane permeability. |
| Number of H-bond Donors | Constitutional | 2 | Important for intermolecular interactions. |
| Number of H-bond Acceptors | Constitutional | 5 | Important for intermolecular interactions. |
Note: These values are estimations for illustrative purposes.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
A fundamental requirement for the study and application of 8-Oxo-pentadecanedioic acid is the development of efficient and sustainable methods for its synthesis. Future research in this area should focus on several key strategies:
Biotechnological Synthesis: The use of microorganisms or isolated enzymes for the production of long-chain dicarboxylic acids is a promising green alternative to traditional chemical synthesis. Research could be directed towards engineering metabolic pathways in yeasts or bacteria to convert renewable feedstocks, such as fatty acids from plant oils, into this compound. This would involve identifying or engineering enzymes capable of introducing the 8-oxo group into a C15 dicarboxylic acid backbone.
Chemo-enzymatic Synthesis: A hybrid approach combining chemical and enzymatic steps could offer a more direct route. For instance, a readily available long-chain dicarboxylic acid could be enzymatically oxidized to introduce the ketone group at the C-8 position, offering high selectivity and milder reaction conditions.
Green Chemistry Approaches: For chemical synthesis routes, a focus on green chemistry principles would be paramount. This includes the use of non-toxic reagents, renewable solvents, and catalytic methods to minimize waste and energy consumption. The challenges associated with the introduction of a ketone group mid-chain, such as controlling its position and preventing side reactions, would be a primary focus of such research. A known challenge in the synthesis of related compounds is the steric hindrance introduced by the oxo group, which can complicate subsequent reactions.
Elucidation of Untapped Biochemical Roles in Diverse Biological Systems
The biological significance of this compound is currently unknown. Investigating its potential roles in biological systems would be a critical area of future research.
Metabolic Profiling: The first step would be to determine if this compound is a naturally occurring metabolite in any biological system. Advanced analytical techniques, such as mass spectrometry-based metabolomics, could be used to screen for its presence in various organisms, from microorganisms to mammals.
Enzyme Interaction Studies: Should the compound be identified as a natural metabolite, research would then focus on the enzymes that synthesize and metabolize it. This would involve isolating and characterizing these enzymes to understand their role in metabolic pathways. For a related compound, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid diethyl ester, studies have indicated interactions with enzymes involved in lipid metabolism. This suggests a potential starting point for investigating the biochemical roles of the parent acid.
Signaling and Regulatory Functions: Many dicarboxylic acids and related molecules act as signaling molecules or regulators of cellular processes. Future studies could explore whether this compound has any such roles, for example, in cell-cell communication or as a modulator of gene expression.
Exploration of Advanced Analytical Strategies for Trace Analysis
To study the biochemical roles of this compound and to detect it in various matrices, sensitive and selective analytical methods are required.
Mass Spectrometry-Based Methods: Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) would be a powerful tool for the trace analysis of this compound in complex biological samples. Method development would focus on creating highly specific transitions for the molecule and its derivatives to ensure accurate quantification. Derivatization of the carboxylic acid groups to enhance ionization efficiency in the mass spectrometer would likely be a necessary step.
Chromatographic Separation: The development of robust chromatographic methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), would be essential for separating this compound from other structurally similar dicarboxylic acids. For GC analysis, derivatization to more volatile esters would be required.
Sensor Development: For real-time monitoring or high-throughput screening, the development of biosensors or chemical sensors specific for this compound could be a long-term research goal.
Design of Next-Generation Derivatives for Mechanistic Probes
The synthesis of derivatives of this compound would be invaluable for studying its potential biological functions and for developing new materials.
Labeled Analogues: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) would be crucial for metabolic tracing studies to follow its fate in biological systems.
Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for its visualization within cells and tissues, providing insights into its subcellular localization and transport.
Polymer Building Blocks: As a long-chain dicarboxylic acid, this compound could serve as a monomer for the synthesis of novel polyesters and polyamides. The presence of the ketone group in the backbone of the polymer could introduce unique properties, such as altered thermal stability, biodegradability, or the potential for further chemical modification. Research in this area would involve synthesizing these polymers and characterizing their material properties.
Q & A
Q. How can researchers mitigate bias when interpreting in vivo toxicity data for this compound?
- Implement blinded scoring for histopathological assessments.
- Use randomized block designs to distribute confounding factors (e.g., animal weight, litter effects).
- Report effect sizes with 95% confidence intervals to avoid overinterpretation .
Ethical and Reporting Standards
Q. What guidelines should be followed when publishing studies on this compound?
Q. How can researchers ensure transparency in reporting negative or inconclusive results?
- Use registered reports or preprints to archive all findings.
- Provide raw data (e.g., spectral files, dose-response curves) in public repositories (e.g., Zenodo, Figshare) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
